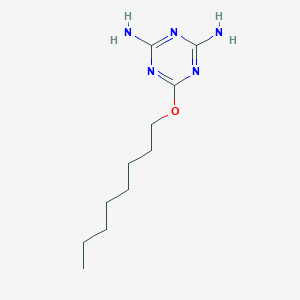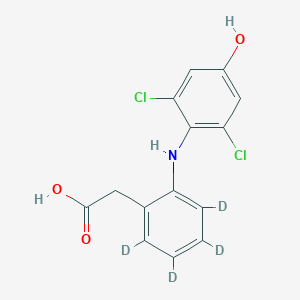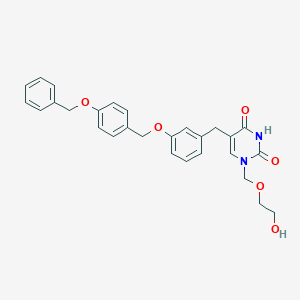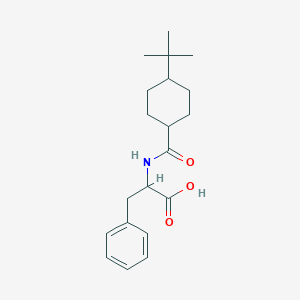
N-(4-tert-Butylcyclohexane-1-carbonyl)phenylalanine
Descripción general
Descripción
Phenylalanine analogs, such as those incorporating cyclohexane rings, have been extensively studied for their conformational preferences, synthesis pathways, and properties. These studies are crucial for understanding the molecular structure, synthesis, and properties of analogs like N-(4-tert-Butylcyclohexane-1-carbonyl)phenylalanine.
Synthesis Analysis
The synthesis of phenylalanine analogs often involves strategies like tert-butoxycarbonylation or the use of tert-butyl groups as protective groups in amino acid synthesis. For example, tert-butoxycarbonylation is a common method for protecting amino acids during synthesis, indicating a potential pathway for synthesizing N-(4-tert-Butylcyclohexane-1-carbonyl)phenylalanine (Keller et al., 2003).
Molecular Structure Analysis
The conformational preferences of phenylalanine analogs can provide insights into the molecular structure of N-(4-tert-Butylcyclohexane-1-carbonyl)phenylalanine. For instance, studies on 1-amino-2-phenylcyclohexanecarboxylic acid, a restricted phenylalanine analog, using quantum mechanical calculations have shown specific orientation influences of the aromatic substituent on the molecule's conformation (Alemán et al., 2009).
Chemical Reactions and Properties
Research into the chemical reactivity of related compounds, such as the ene reaction of cyclohexadienes, can offer insights into the chemical reactions and properties of N-(4-tert-Butylcyclohexane-1-carbonyl)phenylalanine. These studies highlight the importance of stereochemistry in the molecule's reactivity and potential applications (Dang & Davies, 1991).
Physical Properties Analysis
The solubility, thermal stability, and molecular weight of phenylalanine analogs and related compounds, such as polyamides derived from tert-butylcyclohexane, have been characterized, suggesting similar properties could be expected for N-(4-tert-Butylcyclohexane-1-carbonyl)phenylalanine (Liaw et al., 2001).
Chemical Properties Analysis
The catalytic activity and substrate specificity studies, for instance, in the context of phenylalanine ammonia-lyase and its analogs, provide a foundation for understanding the enzymatic reactions and chemical properties of phenylalanine derivatives (Hanson et al., 1979).
Aplicaciones Científicas De Investigación
Enzymatic Reduction and Optical Activity
- Research by Sadozai et al. (2010) explored the enzymatic reduction of 3-tert-butylcyclohexanone to optically active cyclohexenes, contributing to the understanding of chemical transformations relevant to compounds like N-(4-tert-Butylcyclohexane-1-carbonyl)phenylalanine (Sadozai et al., 2010).
Metabolism Studies
- The metabolism of tert-butylcyclohexanones, closely related to the compound of interest, has been investigated in rabbits, revealing insights into the biological transformation of such compounds, which is crucial for understanding their application in scientific research (Cheo et al., 1967).
Stereoselective Hydrogenation
- Hiyoshi et al. (2007) studied the stereoselective hydrogenation of tert-butylphenols, providing valuable insights into chemical processes that could be applicable to the manipulation and study of N-(4-tert-Butylcyclohexane-1-carbonyl)phenylalanine (Hiyoshi et al., 2007).
Synthesis and Characterization in Polymer Science
- Huang et al. (2006) conducted research on the synthesis and characterization of new poly(bisbenzothiazole)s from derivatives of tert-butylcyclohexane, which is relevant to the synthesis and applications of N-(4-tert-Butylcyclohexane-1-carbonyl)phenylalanine in polymer science (Huang et al., 2006).
Propiedades
IUPAC Name |
2-[(4-tert-butylcyclohexanecarbonyl)amino]-3-phenylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29NO3/c1-20(2,3)16-11-9-15(10-12-16)18(22)21-17(19(23)24)13-14-7-5-4-6-8-14/h4-8,15-17H,9-13H2,1-3H3,(H,21,22)(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYWRPZFKQKXPIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCC(CC1)C(=O)NC(CC2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40557765 | |
| Record name | N-(4-tert-Butylcyclohexane-1-carbonyl)phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40557765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-tert-Butylcyclohexane-1-carbonyl)phenylalanine | |
CAS RN |
105746-46-1 | |
| Record name | D-Phenylalanine, N-[[4-(1,1-dimethylethyl)cyclohexyl]carbonyl]-, trans- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=105746-46-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(4-tert-Butylcyclohexane-1-carbonyl)phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40557765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



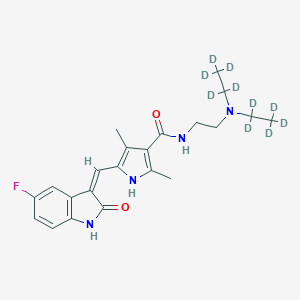
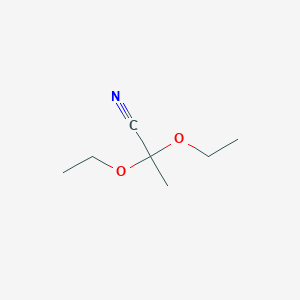
![[9,9'-Biphenanthrene]-10,10'-diol](/img/structure/B19973.png)
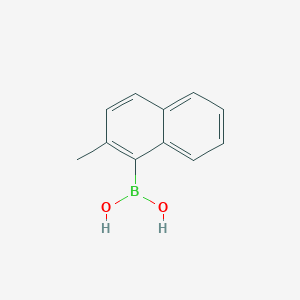
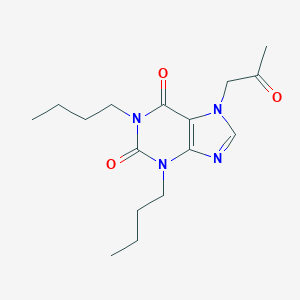
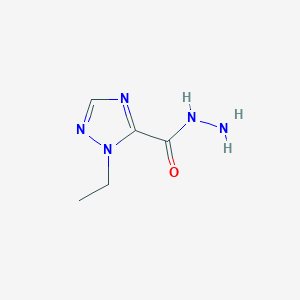
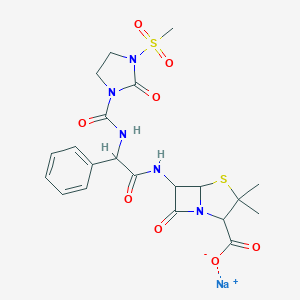
![(2R)-2,8-dimethyl-5,7-bis(trideuteriomethyl)-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-ol](/img/structure/B19988.png)
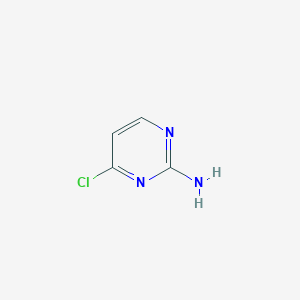
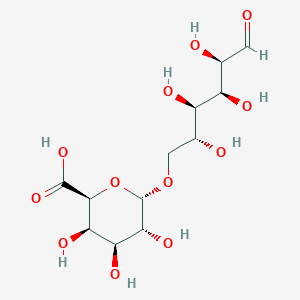
![2-chloro-N-{4-[(pyrimidin-2-yl)sulfamoyl]phenyl}acetamide](/img/structure/B20006.png)
